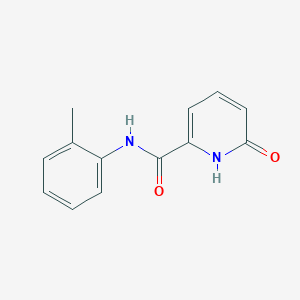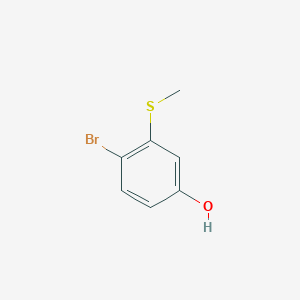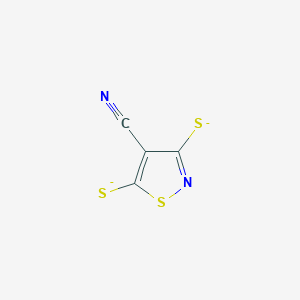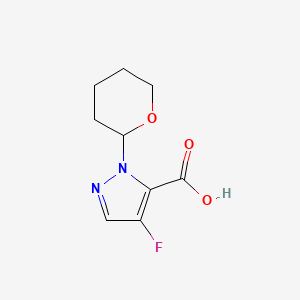![molecular formula C13H19FN2O2S B13908407 2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13908407.png)
2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalizationThe final product is then converted to its hydrochloride salt form .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
(2-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological targets.
Medicine: Research into potential therapeutic applications, such as targeting specific receptors or enzymes, is ongoing.
Mechanism of Action
The mechanism of action of (2-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
- (2-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride
- (2-{1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride
- (2-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride
Uniqueness
(2-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C13H19FN2O2S |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]ethanamine |
InChI |
InChI=1S/C13H19FN2O2S/c14-12-1-3-13(4-2-12)19(17,18)16-9-6-11(5-8-15)7-10-16/h1-4,11H,5-10,15H2 |
InChI Key |
ATCDPNMGAFSJST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCN)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


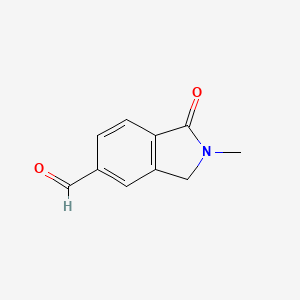
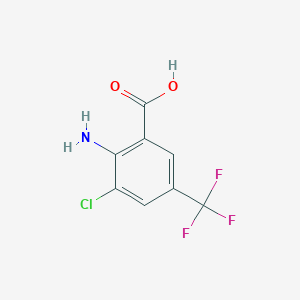
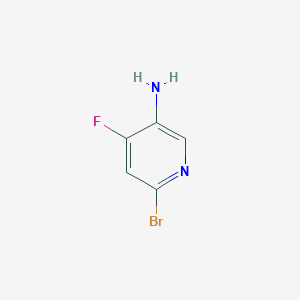
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B13908343.png)
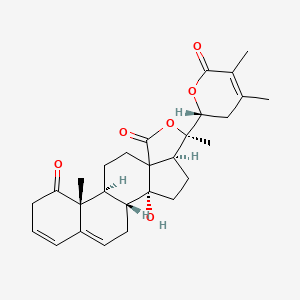
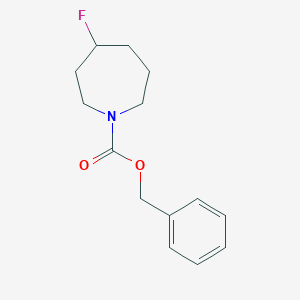

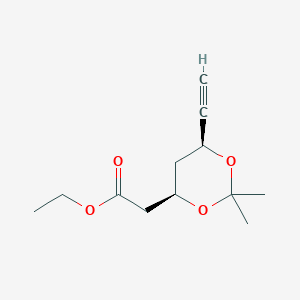
![4-[Bromo(difluoro)methoxy]-2-chloro-pyridine](/img/structure/B13908363.png)
